molecular formula C18H18N2O2S B2937018 N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide CAS No. 941924-71-6

N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide

Cat. No. B2937018
CAS RN: 941924-71-6
M. Wt: 326.41
InChI Key: KUKDYLOURTYFJG-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound. It’s a bicyclic system, consisting of a benzene ring fused to a thiazole ring . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The benzothiazole ring can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Pharmaceutical Applications

Thiazole derivatives like N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide have been extensively studied for their pharmaceutical properties. They exhibit a wide range of biological activities, including antimicrobial , antiretroviral , antifungal , anticancer , antidiabetic , anti-inflammatory , anti-Alzheimer , antihypertensive , antioxidant , and hepatoprotective activities . These compounds are structurally significant in several natural products and synthetic drugs, making them valuable for drug design and discovery.

Agricultural Chemistry

In agriculture, thiazole compounds are utilized for their pesticidal and fungicidal properties. They play a crucial role in protecting crops from various diseases and pests, thereby enhancing yield and quality. The versatility of thiazole derivatives allows for the synthesis of new molecules with potent antifungal and antimicrobial activities, which can be tailored to target specific agricultural pathogens .

Industrial Applications

Thiazole derivatives are employed in industrial settings for their utility as photographic sensitizers , rubber vulcanization accelerators , and liquid crystals . Their chemical structure is advantageous in the synthesis of dyes, pigments, and chromophores, which are essential in manufacturing processes involving coloration and imaging .

Environmental Science

In environmental science, thiazole-based compounds are explored for their potential as environmental sensors and catalysts . They can be designed to detect various environmental pollutants and assist in catalytic processes that are crucial for environmental remediation and sustainable chemical practices .

Material Science

The structural properties of thiazole derivatives make them suitable for the development of advanced materials. They are investigated for their application in creating novel polymers , coatings , and composite materials with enhanced durability, thermal stability, and specific functional properties required in high-performance materials .

Analytical Chemistry

In analytical chemistry, thiazole derivatives are used as analytical reagents and chromatographic markers . They can aid in the development of new analytical methods for the detection and quantification of various chemical species. Their unique spectral properties are particularly useful in spectroscopic analysis and method development .

Each of these applications demonstrates the versatility and significance of N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide in scientific research, highlighting its potential to contribute to advancements across multiple disciplines.

Synthesis and Biological Evaluation of Thiazole Derivatives Thiazoles: having diverse biological activities | Medicinal Chemistry Research

Future Directions

The future research directions in the field of benzothiazole derivatives are vast. They are being studied for their potential as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-2-3-10-22-15-7-4-13(5-8-15)18(21)20-14-6-9-17-16(11-14)19-12-23-17/h4-9,11-12H,2-3,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKDYLOURTYFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide

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